molecular formula C8H8BNO2 B151360 3-Cyanomethylphenylboronic acid CAS No. 220616-39-7

3-Cyanomethylphenylboronic acid

Cat. No.: B151360
CAS No.: 220616-39-7
M. Wt: 160.97 g/mol
InChI Key: JFMYJQMAPRBDFF-UHFFFAOYSA-N
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Description

3-Cyanomethylphenylboronic acid is an organic compound with the molecular formula C8H8BNO2. It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanomethylphenylboronic acid typically involves the reaction of 3-bromomethylbenzonitrile with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, often using a base like potassium carbonate and a palladium catalyst in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanomethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyanomethylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 3-Cyanomethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity. The cyanomethyl group can also participate in interactions with various molecular targets, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

  • 3-Cyanophenylboronic acid
  • 4-Cyanophenylboronic acid
  • 3-Methylphenylboronic acid

Comparison: 3-Cyanomethylphenylboronic acid is unique due to the presence of both a cyanomethyl group and a boronic acid group, which confer distinct reactivity and binding properties. Compared to 3-Cyanophenylboronic acid and 4-Cyanophenylboronic acid, the additional methylene group in this compound provides greater flexibility and potential for diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and drug design .

Properties

IUPAC Name

[3-(cyanomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMYJQMAPRBDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378392
Record name 3-Cyanomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220616-39-7
Record name 3-Cyanomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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